1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid
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Overview
Description
1-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLIC ACID is a heterocyclic compound that contains both a thienopyridine and a piperidine moiety
Preparation Methods
The synthesis of 1-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLIC ACID typically involves multi-step reactions starting from commercially available precursorsReaction conditions often include the use of strong acids or bases, high temperatures, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLIC ACID can be compared with other similar compounds such as:
3-aminothieno[2,3-b]pyridine-2-carboxylic acid: Shares a similar core structure but lacks the piperidine moiety.
4-aminobenzothieno[3,2-d]pyrimidine:
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
1-(3-aminothieno[2,3-b]pyridine-2-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3S/c15-10-9-2-1-5-16-12(9)21-11(10)13(18)17-6-3-8(4-7-17)14(19)20/h1-2,5,8H,3-4,6-7,15H2,(H,19,20) |
InChI Key |
QQBFDMZXBNSSDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=C(C3=C(S2)N=CC=C3)N |
Origin of Product |
United States |
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